5-Nitro-2-benzimidazolinone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10380. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

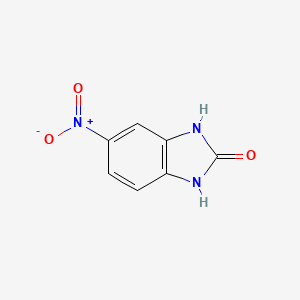

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3/c11-7-8-5-2-1-4(10(12)13)3-6(5)9-7/h1-3H,(H2,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJZIPVEVJOKHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059092 | |

| Record name | 2H-Benzimidazol-2-one, 1,3-dihydro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93-84-5 | |

| Record name | 1,3-Dihydro-5-nitro-2H-benzimidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-2-benzimidazolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitro-2-benzimidazolinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Benzimidazol-2-one, 1,3-dihydro-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Benzimidazol-2-one, 1,3-dihydro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dihydro-5-nitro-2H-benzimidazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Nitro-2-benzimidazolinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF94AM247W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Nitro-2-benzimidazolinone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of 5-Nitro-2-benzimidazolinone. The information is curated for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this nitroaromatic heterocyclic compound. All quantitative data is presented in clear, tabular format for ease of comparison, and detailed experimental protocols are provided.

Chemical Properties and Structure

This compound, with the IUPAC name 5-nitro-1,3-dihydro-2H-benzimidazol-2-one, is a solid, yellow to brown powder. Its core structure consists of a benzimidazole ring system with a nitro group substituted at the 5-position and a carbonyl group at the 2-position.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₅N₃O₃ | [1] |

| Molecular Weight | 179.13 g/mol | [2] |

| Melting Point | >300 °C | [2] |

| Boiling Point | 203 °C at 760 mmHg (Predicted) | [3] |

| Appearance | Yellow to brown powder | [3] |

| Solubility | Insoluble in water | [3] |

| pKa (Predicted) | 10.75 ± 0.30 | [3] |

Structural Identifiers

For unambiguous identification and use in computational chemistry, the following structural identifiers are provided.

| Identifier | Value | Source |

| CAS Number | 93-84-5 | [2] |

| InChI | 1S/C7H5N3O3/c11-7-8-5-2-1-4(10(12)13)3-6(5)9-7/h1-3H,(H2,8,9,11) | [2] |

| InChIKey | DLJZIPVEVJOKHB-UHFFFAOYSA-N | [2] |

| SMILES | O=C1NC2=CC=C(C=C2N1)--INVALID-LINK--[O-] | [4] |

Experimental Protocols

Synthesis of this compound via Nitration

A common and effective method for the synthesis of this compound is the nitration of 2-benzimidazolone using nitric acid in an aqueous medium.[5] This method is advantageous as it avoids the use of harsh reagents like concentrated sulfuric acid and allows for high yield and purity.

Materials:

-

2-Benzimidazolone

-

Nitric acid (e.g., 26% aqueous solution)

-

Water

-

Ice

-

Suction filtration apparatus

-

Drying oven

Procedure:

-

In a reaction vessel, prepare a 26% aqueous solution of nitric acid.

-

With agitation and cooling (maintaining the temperature at approximately 25-30 °C), slowly add 2-benzimidazolone to the nitric acid solution.[5] The molar ratio of nitric acid to 2-benzimidazolone should be in the range of 2:1 to 4:1.[5]

-

Continue the agitation for 1-2 hours at a temperature between 35 °C and 75 °C.[5] The solution will initially be clear and then become turbid as the product precipitates.

-

To improve filterability, the reaction mixture can be heated to 90 °C for 30 minutes.[5]

-

Cool the mixture to room temperature and then further cool in an ice bath to ensure complete precipitation.

-

Collect the solid product by suction filtration and wash the filter cake with cold water until the filtrate is nearly neutral.

-

Dry the purified this compound in an oven at 105 °C to a constant weight.

The following diagram illustrates the general workflow for the synthesis of this compound.

Spectroscopic Data and Structural Elucidation

The structural confirmation of this compound relies on various spectroscopic techniques.

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound is characterized by the presence of key functional groups. The spectrum available on PubChem (from Bio-Rad Laboratories, Inc., Catalog Number L16391) shows characteristic absorption bands. While the full spectrum requires access to the database, typical vibrational modes for the functional groups present are:

-

N-H stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ is expected due to the two N-H groups in the imidazolinone ring.

-

C=O stretch: A strong absorption band around 1700-1750 cm⁻¹ corresponding to the carbonyl group.

-

NO₂ stretch: Two distinct strong absorption bands are expected for the asymmetric and symmetric stretching of the nitro group, typically around 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

-

C=C stretch (aromatic): Absorption bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry data from PubChem (NIST Number: 404805) shows a molecular ion peak (M⁺) at m/z 179, which corresponds to the molecular weight of this compound.[4] The fragmentation pattern would be influenced by the stable benzimidazolinone ring and the nitro group. Common fragmentation pathways for nitroaromatic compounds involve the loss of NO (m/z 30) and NO₂ (m/z 46).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The aromatic protons on the benzene ring would appear as a complex multiplet or distinct doublets and doublets of doublets in the downfield region (typically 7.0-8.5 ppm). The two N-H protons of the imidazolinone ring would likely appear as a broad singlet, also in the downfield region.

-

¹³C NMR: The spectrum would show seven distinct carbon signals. The carbonyl carbon (C=O) would be the most downfield signal (around 150-160 ppm). The aromatic carbons would appear in the range of 100-150 ppm. The carbon attached to the nitro group would be significantly deshielded.

Biological Activity and Signaling Pathways

This compound itself is primarily considered a key intermediate in the synthesis of various biologically active molecules.[3] The presence of the nitroaromatic moiety is significant, as this class of compounds often exhibits biological activity through a mechanism of reductive activation.[6][7]

General Mechanism of Action for Nitroaromatic Compounds

The biological activity of many nitroaromatic compounds is dependent on the enzymatic reduction of the nitro group within target cells, such as bacteria or parasites. This process is typically mediated by nitroreductase enzymes.[6][8] The reduction generates highly reactive intermediates, including nitroso and hydroxylamino derivatives, as well as reactive nitrogen species (RNS) and reactive oxygen species (ROS).[3][9] These reactive species can cause cellular damage by reacting with macromolecules like DNA, proteins, and lipids, ultimately leading to cell death.[3][10]

The following diagram illustrates the generalized signaling pathway for the bioactivation of nitroaromatic compounds.

This reductive activation pathway is a key area of interest in drug development, particularly for designing hypoxia-activated prodrugs for cancer therapy and for developing novel antimicrobial and antiparasitic agents.[11] The specificity of nitroreductase enzymes in target organisms compared to host cells can provide a basis for selective toxicity.[7]

References

- 1. CN102002002A - Preparation method of 5-aminobenzimidazole - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. svedbergopen.com [svedbergopen.com]

- 4. 2H-Benzimidazol-2-one, 1,3-dihydro-5-nitro- | C7H5N3O3 | CID 3725611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CA1132582A - Process for the preparation of 5-nitrobenzimidazolone-(2) - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. scielo.br [scielo.br]

- 8. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nitro reduction as an electronic switch for bioreductive drug activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 5-Nitro-1H-benzo[d]imidazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological significance of 5-Nitro-1H-benzo[d]imidazol-2(3H)-one. This compound, a member of the nitrobenzimidazole class, holds interest for its potential applications in medicinal chemistry and materials science. This document consolidates available data on its molecular characteristics, spectroscopic profile, and synthesis protocols to serve as a valuable resource for researchers.

Chemical and Physical Properties

5-Nitro-1H-benzo[d]imidazol-2(3H)-one is a stable organic compound. A summary of its key physical and chemical properties is presented below.

Table 1: Physical and Chemical Properties of 5-Nitro-1H-benzo[d]imidazol-2(3H)-one

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅N₃O₃ | [1][2] |

| Molecular Weight | 179.13 g/mol | [1] |

| CAS Number | 93-84-5 | [1][3] |

| Melting Point | >300 °C | [2] |

| 308 °C | [CA1132582A] | |

| Appearance | White or pale yellow powder | [ChemicalBook] |

| Solubility | Insoluble in water. Soluble in Dimethyl Sulfoxide (DMSO).[4][5] | [4][5] |

| pKa (Predicted) | 10.75 ± 0.30 | [6] |

Spectroscopic Data

Table 2: Spectroscopic Data for Structurally Related Compounds

| Spectrum | Compound | Key Features | Source(s) |

| ¹H NMR | 5-Nitrobenzimidazole (in DMSO-d₆) | δ 13.1 (s, 1H, NH), 8.59 (s, 1H), 8.54 (d, 1H), 8.13 (d, 1H), 7.80 (dd, 1H) | [7] |

| ¹³C NMR | 2-phenyl-1H-benzo[d]imidazole (in DMSO-d₆) | δ 155.9, 132.4, 130.2, 127.6, 124.0, 122.6, 118.0, 109.1, 104.1 | [8] |

| FT-IR (KBr) | 5-Nitro-2-(4-nitrophenyl)-1H-benzo[d]imidazole | 3366 cm⁻¹ (N-H), 1593 cm⁻¹ (C=N) | [9] |

| Mass Spec. (GC-MS) | 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one | m/z 193 (M+), 147, 146, 119 | [10] |

Experimental Protocols

Synthesis of 5-Nitro-1H-benzo[d]imidazol-2(3H)-one

A common and effective method for the synthesis of 5-Nitro-1H-benzo[d]imidazol-2(3H)-one involves the nitration of 1H-benzo[d]imidazol-2(3H)-one. The following protocol is adapted from patent literature.

Materials:

-

1H-benzo[d]imidazol-2(3H)-one

-

Nitric acid (99%)

-

Water

-

Ice bath

-

Reaction vessel with stirrer

-

Filtration apparatus

Procedure:

-

Preparation of Nitrating Mixture: In a reaction vessel equipped with a stirrer and cooled in an ice bath, slowly add 161 parts by weight of 99% nitric acid to 840 parts by weight of water with continuous agitation. This produces a dilute nitric acid solution.

-

Nitration Reaction: Heat the nitric acid solution to 50°C. To this, add 180 parts by weight of 1H-benzo[d]imidazol-2(3H)-one (in the form of an aqueous press cake, if applicable) with agitation. The reaction temperature should be maintained between 50-75°C for approximately 2 hours.

-

Work-up: After the reaction is complete, heat the mixture to 90°C for 30 minutes to improve the filterability of the product. Cool the mixture to room temperature.

-

Isolation and Purification: Filter the precipitate using an acid-proof suction filter. Wash the collected solid with water until the filtrate is nearly neutral. Dry the product at 105°C to obtain 5-Nitro-1H-benzo[d]imidazol-2(3H)-one.

Caption: Synthesis workflow for 5-Nitro-1H-benzo[d]imidazol-2(3H)-one.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of 5-Nitro-1H-benzo[d]imidazol-2(3H)-one are limited, the broader class of nitroimidazole and benzimidazole derivatives has been extensively investigated for various therapeutic applications.

Nitroimidazoles are known to act as prodrugs, where the nitro group is enzymatically reduced within target organisms or cells to generate reactive nitroso and hydroxylamine intermediates.[11] These reactive species can then interact with and damage critical biomolecules such as DNA, RNA, and proteins, leading to cytotoxic effects. This mechanism is the basis for the use of nitroimidazoles as antimicrobial and antiprotozoal agents.

Derivatives of benzimidazole have shown a wide range of biological activities, including anticancer and antimicrobial properties. The structural similarity of the benzimidazole core to purine bases allows these compounds to interact with various biological targets.

Based on the general mechanism of action for nitroaromatic compounds, a hypothetical signaling pathway for the biological activity of 5-Nitro-1H-benzo[d]imidazol-2(3H)-one can be proposed.

Caption: Hypothetical mechanism of action for 5-Nitro-1H-benzo[d]imidazol-2(3H)-one.

Conclusion

5-Nitro-1H-benzo[d]imidazol-2(3H)-one is a readily synthesizable compound with potential for further investigation in drug discovery and materials science. This guide provides a foundational understanding of its properties and synthesis. Further research is warranted to fully elucidate its spectroscopic characteristics, and biological activity, and to explore its potential applications.

References

- 1. 93-84-5|5-Nitro-1H-benzo[d]imidazol-2(3H)-one|BLD Pharm [bldpharm.com]

- 2. 5-Nitro-2-benzimidazolinone, 99% | Fisher Scientific [fishersci.ca]

- 3. 5-Nitro-1H-benzo[d]imidazol-2(3H)-one | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Efficient Synthesis of 1H-Benzo[4,5]imidazo[1,2-c][1,3]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one | C8H7N3O3 | CID 606305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

An In-Depth Technical Guide to the Synthesis of 5-Nitro-2-benzimidazolinone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

5-Nitro-2-benzimidazolinone is a key heterocyclic compound, serving as a versatile intermediate in the synthesis of a wide array of pharmacologically active molecules and other functional materials. Its strategic importance necessitates a comprehensive understanding of its synthesis for researchers in medicinal chemistry and materials science. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters. We will delve into the two predominant synthetic strategies: the direct nitration of 2-benzimidazolinone and the cyclization of nitro-substituted phenylenediamines. This document aims to equip researchers with the fundamental knowledge and practical insights required for the efficient and safe laboratory-scale synthesis of this important scaffold.

Introduction: The Significance of this compound

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous compounds with a broad spectrum of biological activities, including antimicrobial, antiprotozoal, anthelmintic, and anticancer properties.[1] The introduction of a nitro group at the 5-position of the 2-benzimidazolinone core significantly influences its chemical reactivity and biological profile. The nitro group can be readily reduced to an amino group, providing a handle for further derivatization to create diverse libraries of compounds for drug discovery.[2][3] For instance, the resulting 5-amino-2-benzimidazolinone is a valuable precursor for azo dyes.[3] Furthermore, this compound and its derivatives are being investigated for their potential as energetic materials and as antagonists for various biological targets, such as the angiotensin II type 1 (AT1) receptor.[2]

This guide will focus on the two most prevalent and practical synthetic routes to this compound, providing a detailed analysis of each method's advantages, limitations, and experimental nuances.

Pathway I: Direct Nitration of 2-Benzimidazolinone

The most direct and commonly employed method for the synthesis of this compound is the electrophilic nitration of the parent 2-benzimidazolinone. This reaction leverages the electron-rich nature of the benzene ring within the benzimidazole system, making it susceptible to attack by a nitronium ion (NO₂⁺).

Mechanistic Insights

The nitration of 2-benzimidazolinone proceeds via a classical electrophilic aromatic substitution mechanism. The key steps are:

-

Generation of the Nitronium Ion: A strong acid, typically sulfuric acid (H₂SO₄), protonates nitric acid (HNO₃), leading to the formation of the highly electrophilic nitronium ion (NO₂⁺) and water.

-

Electrophilic Attack: The nitronium ion attacks the electron-rich benzene ring of 2-benzimidazolinone. The substitution occurs preferentially at the 5-position due to the directing effects of the fused imidazole ring.

-

Rearomatization: A base (typically water or the bisulfate ion) abstracts a proton from the intermediate carbocation (the sigma complex), restoring the aromaticity of the benzene ring and yielding the final product, this compound.

Caption: Mechanism of Electrophilic Nitration.

Experimental Protocols and Optimization

Several variations of the nitration procedure have been reported, with the choice of nitrating agent and reaction conditions influencing the yield and purity of the product.

Protocol 2.2.1: Nitration with Nitric Acid in Water

This method is advantageous due to its use of water as a solvent, which is environmentally benign and simplifies work-up.[3]

-

Materials:

-

2-Benzimidazolinone

-

Nitric acid (concentrated)

-

Water

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add water.

-

Slowly add concentrated nitric acid to the water with cooling to maintain a controlled temperature.

-

To this aqueous nitric acid solution, add 2-benzimidazolinone portion-wise while monitoring the temperature.

-

The reaction mixture is then heated to a specific temperature (ranging from 20 to 100°C) and stirred for a set duration (e.g., 2-4 hours).[3]

-

After the reaction is complete, the mixture is cooled, and the precipitated product is collected by filtration.

-

The product is washed with water to remove residual acid and dried.

-

Protocol 2.2.2: Nitration with a Mixture of Nitric Acid and Sulfuric Acid

The use of a mixed acid system (HNO₃/H₂SO₄) is a powerful nitrating medium that can lead to higher yields and faster reaction times.[4]

-

Materials:

-

2-Benzimidazolinone

-

Nitric acid (concentrated or fuming)

-

Sulfuric acid (concentrated)

-

-

Procedure:

-

In a flask cooled in an ice bath, add concentrated sulfuric acid.

-

Slowly add 2-benzimidazolinone to the sulfuric acid with stirring until it is completely dissolved.

-

Prepare a nitrating mixture by slowly adding nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 2-benzimidazolinone in sulfuric acid, maintaining a low temperature (e.g., 0-10°C).

-

After the addition is complete, the reaction mixture is stirred at a controlled temperature for a specified time.

-

The reaction is quenched by pouring the mixture onto crushed ice.

-

The precipitated product is filtered, washed thoroughly with water, and dried.

-

| Parameter | Nitric Acid in Water | Mixed Acid (HNO₃/H₂SO₄) |

| Reagents | 2-Benzimidazolinone, Nitric Acid, Water | 2-Benzimidazolinone, Nitric Acid, Sulfuric Acid |

| Temperature | 20 - 100°C[3] | 0 - 25°C[4] |

| Reaction Time | 2 - 4 hours[3][4] | Varies, typically shorter |

| Yield | High (up to 98%)[3] | High |

| Advantages | Environmentally friendlier, avoids strong sulfuric acid | More powerful nitrating system, can be faster |

| Disadvantages | May require higher temperatures | Requires careful temperature control, uses corrosive H₂SO₄ |

Table 1: Comparison of Nitration Protocols

Causality Behind Experimental Choices:

-

Temperature Control: Nitration reactions are highly exothermic. Maintaining a low temperature, especially with mixed acid, is crucial to prevent over-nitration (formation of dinitro products) and ensure selectivity for the 5-position.

-

Order of Addition: Adding the nitrating agent to the substrate solution allows for better control of the reaction rate and temperature.

-

Quenching on Ice: Pouring the reaction mixture onto ice serves to dilute the strong acids, dissipate heat, and precipitate the organic product, which is typically insoluble in water.

Pathway II: Cyclization of 4-Nitro-1,2-phenylenediamine

An alternative and equally important route to this compound involves the cyclization of a pre-functionalized aromatic precursor, 4-nitro-1,2-phenylenediamine. This "bottom-up" approach constructs the imidazole ring onto the nitro-substituted benzene core.

Mechanistic Considerations

This pathway typically involves the reaction of 4-nitro-1,2-phenylenediamine with a one-carbon synthon, such as urea, phosgene, or their equivalents. The reaction with urea is a common and practical choice.

-

Nucleophilic Attack: One of the amino groups of 4-nitro-1,2-phenylenediamine acts as a nucleophile and attacks the electrophilic carbonyl carbon of urea.

-

Intramolecular Cyclization: The intermediate undergoes an intramolecular cyclization, where the second amino group attacks the newly formed carbonyl group, leading to the formation of the five-membered imidazole ring.

-

Elimination: The reaction proceeds with the elimination of ammonia, resulting in the formation of the stable 2-benzimidazolinone ring system.

Caption: Cyclization Synthesis Pathway.

Experimental Protocol: Cyclization with Urea

This method is often employed when 4-nitro-1,2-phenylenediamine is readily available or when the direct nitration of 2-benzimidazolinone presents challenges with selectivity or purification.

-

Materials:

-

4-Nitro-1,2-phenylenediamine

-

Urea

-

-

Procedure:

-

In a high-temperature reaction vessel, thoroughly mix 4-nitro-1,2-phenylenediamine and urea.

-

Heat the mixture to a high temperature (e.g., 180°C).[5] The reaction is typically performed neat (without a solvent).

-

Maintain the temperature for a specified period, during which the mixture will melt and then solidify as the reaction progresses.

-

After cooling, the solid product is typically purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

-

| Parameter | Cyclization with Urea |

| Starting Material | 4-Nitro-1,2-phenylenediamine[6] |

| Reagent | Urea[6] |

| Temperature | High (e.g., 180°C)[5] |

| Solvent | Typically neat (solvent-free) |

| Advantages | Good for specific substitution patterns, avoids handling of strong nitrating acids |

| Disadvantages | Requires high temperatures, the starting material may be more expensive |

Table 2: Key Parameters for the Cyclization Pathway

Rationale for Experimental Conditions:

-

High Temperature: The reaction requires significant thermal energy to overcome the activation barrier for the initial nucleophilic attack and the subsequent cyclization and elimination steps.

-

Neat Reaction: Performing the reaction without a solvent simplifies the process and can drive the reaction to completion by keeping the reactant concentrations high.

Conclusion and Future Perspectives

The synthesis of this compound is well-established, with direct nitration and cyclization being the two primary and reliable strategies. The choice between these pathways often depends on the availability and cost of starting materials, desired scale of the reaction, and the specific laboratory safety constraints. For large-scale production, the direct nitration of 2-benzimidazolinone using aqueous nitric acid offers an economically and environmentally attractive option.[3]

Future research in this area may focus on the development of greener and more sustainable synthetic methodologies. This could include the use of solid acid catalysts to replace corrosive liquid acids in the nitration step or the exploration of microwave-assisted synthesis to reduce reaction times and energy consumption. As the demand for novel benzimidazole-based therapeutics continues to grow, the optimization of the synthesis of key intermediates like this compound will remain a critical area of investigation.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 93-84-5 | Benchchem [benchchem.com]

- 3. CA1132582A - Process for the preparation of 5-nitrobenzimidazolone-(2) - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cas 93-84-5,this compound | lookchem [lookchem.com]

Nitration of benzimidazolone to yield 5-Nitro-2-benzimidazolinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 5-Nitro-2-benzimidazolinone through the nitration of benzimidazolone. This compound serves as a crucial intermediate in the production of various organic molecules, including dyes, pigments, and potentially therapeutic agents. This document outlines detailed experimental protocols, summarizes key quantitative data, and illustrates the reaction pathway and experimental workflow.

Introduction

This compound, also known as 5-nitro-1H-benzo[d]imidazol-2(3H)-one, is a key chemical intermediate.[1] Its synthesis is primarily achieved through the electrophilic nitration of benzimidazolone. The nitro group at the 5-position makes it a valuable precursor for further chemical modifications, such as reduction to 5-amino-2-benzimidazolinone, a component for azo dyes.[2][3] Furthermore, derivatives of 5-nitrobenzimidazole have been explored for various pharmacological applications, including as antimicrobial, anticancer, and antihypertensive agents.[3][4] Recent research has also investigated its derivatives as potential high-energy materials.[5][6]

Chemical Reaction Pathway

The fundamental reaction involves the introduction of a nitro group (-NO2) onto the benzene ring of the benzimidazolone molecule. This is typically achieved using a nitrating agent, most commonly nitric acid, often in the presence of a strong acid catalyst like sulfuric acid.

Caption: Nitration of Benzimidazolone to this compound.

Experimental Protocols

Several methods for the nitration of benzimidazolone have been reported. The choice of method can influence the reaction's efficiency, safety, and environmental impact. Below are detailed protocols based on established procedures.

Protocol 1: Nitration using Nitric Acid in an Aqueous Medium

This method is highlighted as a high-yield and environmentally conscious process as it avoids the use of sulfuric acid and allows for the recycling of the mother liquor.[2]

Materials:

-

Benzimidazolone

-

Nitric acid (e.g., 26% aqueous solution)

-

Water

Procedure:

-

Benzimidazolone is added portion-wise to a stirred aqueous solution of nitric acid.

-

The reaction temperature is maintained between 30°C and 35°C.[2] The reaction is exothermic, and cooling may be required.

-

The mixture, initially a clear solution, will become turbid as the this compound precipitates.[2]

-

After the addition is complete, the mixture is stirred for an additional hour at 35°C to ensure complete reaction.[2]

-

The reaction mixture is then diluted with water and stirred for another 30 minutes.[2]

-

The precipitated product is collected by filtration, for example, using an acid-proof suction filter.[2]

-

The collected solid is washed with water until the filtrate is nearly neutral.[2]

-

The final product is dried at 105°C.[2]

Protocol 2: Nitration using a Mixed Acid (Nitric Acid and Sulfuric Acid) System

This is a powerful and common nitrating system, though it requires careful temperature control to avoid the formation of dinitro byproducts.[7][8]

Materials:

-

Benzimidazolone

-

Concentrated Nitric Acid (or Potassium Nitrate)

-

Concentrated Sulfuric Acid

Procedure:

-

Dissolve benzimidazolone in concentrated sulfuric acid, maintaining a low temperature (e.g., not exceeding 20°C).[8]

-

Separately, prepare a nitrating mixture of concentrated sulfuric acid and concentrated nitric acid (or potassium nitrate).

-

Slowly add the nitrating mixture to the benzimidazolone solution with vigorous stirring, ensuring the temperature does not rise above 25°C.[8]

-

After the addition, the reaction mixture is stirred for several hours (e.g., 4 hours) while the temperature is gradually raised to 50-52°C.[8]

-

Upon completion, the reaction mixture is poured onto ice to precipitate the product.

-

The precipitate is filtered, washed thoroughly with water, and dried.

Experimental Workflow

The general workflow for the synthesis and purification of this compound can be visualized as follows:

Caption: General workflow for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from various reported synthesis methods.

Table 1: Reaction Conditions for the Nitration of Benzimidazolone

| Method | Nitrating Agent(s) | Solvent/Medium | Temperature Range (°C) | Molar Ratio (Nitric Acid:Benzimidazolone) | Reference |

| Aqueous Nitration | Nitric Acid | Water | 20 - 100 | 2:1 to 4:1 | [2] |

| Mixed Acid (H₂SO₄) | Nitric Acid / Sulfuric Acid | Sulfuric Acid | 0 - 25 (addition) | ~1:1 | [2] |

| Mixed Acid (KNO₃) | Potassium Nitrate / H₂SO₄ | Sulfuric Acid | 5 (addition) | 3.3:1 (KNO₃:Benzimidazolone derivative) | [5] |

| Nitric Acid in Chlorobenzene | Nitric Acid | Chlorobenzene | 40 - 120 | 1:1 to 5:1 | [7] |

Table 2: Reported Yields and Purity

| Method | Reported Yield (%) | Purity (%) | Notes | Reference |

| Aqueous Nitration | 96 - 98 | High | Mother liquor can be recycled.[2] | [2] |

| Mixed Acid (H₂SO₄) | 68.5 | - | Complicated work-up and risk of dinitration.[2] | [2] |

| Mixed Acid (KNO₃) | 89.7 | - | For a derivative (5-methyl-1,3-dihydro-2H-benzimidazol-2-one).[5][9] | [9] |

| Polish Patent (PL 154621) | ~97 | - | Requires low temperature to avoid dinitro formation.[7] | [7] |

| Chinese Patent (CN102295605A) | High | - | One-pot method in chlorobenzene. | [7] |

Applications in Drug Development and Research

While this compound is primarily a synthetic intermediate, the broader class of benzimidazole derivatives exhibits a wide range of biological activities.[10] These include antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties.[3] The 5-nitrobenzimidazole scaffold, in particular, is a component of several compounds with antiprotozoal activity.[11][12] The synthesis of various 2-substituted and N-substituted 5-nitrobenzimidazoles is an active area of research for potential pharmacological applications.[3] For instance, novel 5-nitrobenzimidazole derivatives have been designed and evaluated as angiotensin II type 1 (AT1) receptor antagonists with significant antihypertensive activity.[3][4]

Conclusion

The nitration of benzimidazolone to produce this compound is a well-established and efficient chemical transformation. The choice of synthetic protocol, particularly between aqueous nitric acid and mixed acid systems, allows for a trade-off between environmental considerations, reaction control, and reagent handling. The high yields and purity achievable make this a reliable method for producing a key intermediate for various applications in the chemical and pharmaceutical industries. Further research into the derivatization of this compound holds promise for the development of novel therapeutic agents and other advanced materials.

References

- 1. CAS 93-84-5 | this compound | Jay Finechem [jayfinechem.com]

- 2. CA1132582A - Process for the preparation of 5-nitrobenzimidazolone-(2) - Google Patents [patents.google.com]

- 3. This compound | 93-84-5 | Benchchem [benchchem.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN102295605A - Method for preparing benzimidazolone derivative - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Mechanism of Action of 5-Nitro-2-benzimidazolinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action of 5-Nitro-2-benzimidazolinone derivatives, a class of compounds demonstrating significant therapeutic potential across various diseases. This document synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Core Pharmacological Activities and Mechanisms

This compound derivatives exhibit a diverse range of biological activities, primarily attributed to their ability to interact with specific molecular targets. The core mechanisms of action identified in the literature include:

-

Antihypertensive and Vasorelaxant Effects: Primarily through the antagonism of the Angiotensin II Type 1 (AT1) receptor.

-

Anticancer Activity: Achieved through the inhibition of Poly(ADP-ribose) polymerase (PARP) and induction of apoptosis.

-

Antimicrobial and Antioxidant Properties: Demonstrating broad-spectrum activity against various pathogens and the ability to scavenge free radicals.

Antihypertensive and Vasorelaxant Mechanism of Action

The antihypertensive effects of this compound derivatives are predominantly linked to their potent antagonism of the Angiotensin II Type 1 (AT1) receptor. Angiotensin II, a key regulator of blood pressure, exerts its vasoconstrictive effects by binding to the AT1 receptor on vascular smooth muscle cells.

AT1 Receptor Antagonism

This compound derivatives act as competitive antagonists at the AT1 receptor. By binding to the receptor, they prevent Angiotensin II from exerting its biological effects, leading to vasodilation and a subsequent reduction in blood pressure. Molecular docking studies on related benzimidazole derivatives suggest that the benzimidazole core, along with specific substitutions, plays a crucial role in the high-affinity binding to the AT1 receptor. The 5-nitro group is thought to contribute to the electronic properties of the molecule, potentially enhancing its interaction with the receptor's binding pocket.

A study on novel 5-nitro benzimidazole derivatives identified a compound, 2-(4-((2-butyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl)benzoic acid, which displayed a high affinity for the AT1 receptor with an IC50 value of 1.03 ± 0.26 nM[1]. This compound demonstrated a significant and dose-dependent decrease in mean blood pressure in spontaneously hypertensive rats, with a long-lasting effect of over 24 hours[1].

Endothelium-Dependent Vasodilation

The vasorelaxant activity of some this compound derivatives may also involve endothelium-dependent mechanisms. This pathway typically involves the release of nitric oxide (NO) from endothelial cells, which then diffuses to the underlying smooth muscle cells and activates soluble guanylate cyclase (sGC). This leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and vasodilation. While direct evidence for this compound derivatives activating this pathway is still emerging, the vasorelaxant effects observed in some studies suggest a potential role for the nitric oxide synthase (eNOS) pathway.

Anticancer Mechanism of Action

Certain 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have shown potent anticancer activity. The primary mechanism identified is the inhibition of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.

PARP Inhibition

PARP enzymes, particularly PARP-1, play a critical role in the repair of single-strand DNA breaks. In cancer cells with deficient DNA repair pathways (e.g., those with BRCA1/2 mutations), the inhibition of PARP leads to the accumulation of DNA damage, ultimately resulting in cell death through a process known as synthetic lethality.

One study reported that compound 6 [2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole] was highly active against the A549 cell line with an IC50 of 28 nM. This compound was found to induce apoptosis and arrest the cell cycle in the S phase. Furthermore, it was identified as a potent PARP inhibitor. Another compound, 3 , displayed even better PARP inhibitory activity with an IC50 value of 0.05 µM.

Molecular docking studies have provided insights into the binding mode of benzimidazole-based PARP inhibitors. These studies suggest that the benzimidazole scaffold interacts with key amino acid residues in the active site of PARP-1, preventing its catalytic activity. The interactions often involve hydrogen bonding and π-π stacking.

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of various this compound derivatives.

Table 1: Vasorelaxant and AT1 Receptor Antagonist Activity

| Compound ID | Substitution Pattern | EC50 (µM) for Vasorelaxant Activity | IC50 (nM) for AT1 Receptor Binding | Reference |

| BDZ3, BDZ6, BDZ12, BDZ18, BDZ20 | Various substituted aromatic aldehydes | <30 | Not Reported | [2] |

| Compound 3 | 2-(4-((2-butyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl)benzoic acid | Not Reported | 1.03 ± 0.26 | [1] |

Table 2: Anticancer and PARP Inhibitory Activity

| Compound ID | Structure | Cell Line | IC50 for Cytotoxicity | IC50 for PARP Inhibition (µM) | Reference |

| 6 | 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 | 28 nM | Not explicitly quantified but identified as a PARP inhibitor | |

| 3 | Not fully specified in abstract | Not specified | Not Reported | 0.05 |

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µl of culture medium.

-

Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the this compound derivatives. Include a vehicle control.

-

Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µl of MTT labeling reagent (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µl of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Radioligand Binding Assay for AT1 Receptor

This assay measures the ability of a compound to displace a radiolabeled ligand from the AT1 receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a source rich in AT1 receptors (e.g., rat liver or transfected cell lines).

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled AT1 antagonist (e.g., [³H]Losartan or ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II), and varying concentrations of the this compound derivative.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

PARP Inhibition Assay

Several commercial kits are available for measuring PARP activity. A common method is an ELISA-based assay.

Protocol:

-

Plate Coating: Coat a 96-well plate with histones, which will serve as the substrate for PARP.

-

Reaction Setup: Add PARP enzyme, biotinylated NAD⁺ (the substrate for ADP-ribosylation), and varying concentrations of the this compound inhibitor to the wells.

-

Incubation: Incubate the plate to allow the PARP-catalyzed poly(ADP-ribosyl)ation of histones to occur.

-

Detection: Add streptavidin-HRP conjugate, which will bind to the biotinylated ADP-ribose chains on the histones.

-

Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB).

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength. The signal intensity is proportional to the PARP activity.

-

Data Analysis: Calculate the percentage of PARP inhibition and determine the IC50 value of the compound.

Conclusion

This compound derivatives represent a versatile scaffold with significant potential in drug discovery. Their mechanisms of action, primarily as AT1 receptor antagonists and PARP inhibitors, provide a solid foundation for the development of novel therapeutics for cardiovascular diseases and cancer. Further research is warranted to fully elucidate the structure-activity relationships and to optimize the pharmacokinetic and pharmacodynamic properties of these promising compounds. This guide provides a foundational understanding for researchers and drug development professionals to advance the exploration of this important chemical class.

References

The Multifaceted Biological Activities of 5-Nitrobenzimidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-nitrobenzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. The presence of the nitro group at the 5-position significantly influences the electron distribution within the benzimidazole ring system, bestowing upon its derivatives a wide spectrum of pharmacological properties. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of 5-nitrobenzimidazole derivatives, with a focus on their anticancer, antimicrobial, and antiparasitic potential. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying molecular interactions.

General Synthesis and Experimental Workflow

The synthesis of 5-nitrobenzimidazole derivatives and their subsequent biological evaluation typically follows a structured workflow, from initial design and synthesis to in vitro and in vivo testing.

A common synthetic route involves the condensation of 4-nitro-o-phenylenediamine with various substituted aldehydes or acids.[1] The synthesized compounds are then purified and characterized using techniques such as TLC, melting point, UV, IR, 1H NMR, and mass spectroscopy.[2] Following characterization, the compounds undergo a battery of in vitro biological assays to determine their activity.

Anticancer Activity

Derivatives of 5-nitrobenzimidazole have demonstrated a broad spectrum of anticancer activities, including the induction of apoptosis and cell cycle arrest in various cancer cell lines.[3] The primary mechanisms often involve direct interaction with DNA and inhibition of key enzymes like Poly(ADP-ribose) polymerase (PARP).[3][4]

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity (IC₅₀ values) of selected 5-nitrobenzimidazole derivatives against various human cancer cell lines.

| Compound ID/Description | Cell Line | Assay | IC₅₀ (µM) | Reference |

| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 (Lung) | MTT | 0.028 | [4] |

| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | HACAT (Non-neoplastic) | MTT | 22.2 | [4] |

| 2-(2-nitrophenyl)-5(6)-nitro-1H-benzimidazole (Compound 3) | K562 (Leukemia) | PARP Inhibition | 0.05 | [4] |

| 3-aminobenzamide (Positive Control) | K562 (Leukemia) | PARP Inhibition | 28.5 | [4] |

| Pyrazole-benzoimidazole-5-carboxylates | Leukemia Panel | Not Specified | 1.15-7.33 | |

| Pyrazole-benzoimidazole-5-carboxylates | Non-small cell lung cancer | Not Specified | 0.167-7.59 | |

| Pyrazole-benzoimidazole-5-carboxylates | Melanoma | Not Specified | 0.167-7.59 | |

| 2-(4-((2-butyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl)benzoic acid | Angiotensin II type 1 receptor | Radioligand binding | 0.00103 | [5] |

Mechanism of Action: Induction of Apoptosis

A key mechanism for the anticancer effect of these compounds is the induction of programmed cell death, or apoptosis. This is often mediated through the intrinsic (mitochondrial) pathway, which involves the release of cytochrome c and the subsequent activation of a caspase cascade.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1x10⁴ to 1.5x10⁵ cells/mL) and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.[6]

-

Compound Treatment: Prepare serial dilutions of the 5-nitrobenzimidazole compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C.[6]

-

MTT Addition: Add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[7]

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Antimicrobial Activity

5-Nitrobenzimidazole derivatives exhibit significant activity against a range of pathogenic microbes, including bacteria and fungi. The mechanism of action is generally believed to involve the reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radicals that damage cellular macromolecules like DNA.[4]

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for various 5-nitrobenzimidazole derivatives against selected microorganisms.

| Compound ID/Description | Microorganism | Assay | MIC (µg/mL) | Reference |

| 5-nitro-2-phenyl-1H-benzoimidazole | Bacillus cereus | Cup-plate | 18 mm (zone of inhibition) | [1] |

| 2-(5-nitro-1-H-benzo[d]imidazole-2-yl) phenol | Escherichia coli | Cup-plate | 17 mm (zone of inhibition) | [1] |

| 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol metal complexes | E. coli, S. aureus, C. albicans, A. niger | Serial dilution | Significant activity | |

| 1-[3-[[5-(2-furanyl/2-thienyl)-4-substituted 4H-1,2,4-triazol-3-yl]-thio]-2-hydroxypropyl]-2-methyl-5-nitro-1H-imidazoles | Bacteria and Fungi | Not Specified | 7.3-125 | [8] |

| 1-[3-[(N,N-disubstituted thiocarbamoyl)-thio]-2-hydroxypropyl]-2-methyl-5-nitro-1H-imidazoles | Fungi | Not Specified | 3-25 | [8] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]

-

Preparation of Compound Dilutions: Prepare a stock solution of the 5-nitrobenzimidazole compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).[9] The final volume in each well is typically 100 µL.

-

Inoculum Preparation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10] Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[11]

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate, except for the sterility control wells.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.[3]

-

Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[11] This can be determined visually or by using a plate reader. A redox indicator like Resazurin can be added to aid in the visualization of microbial growth.[10]

Antiparasitic Activity

The 5-nitroimidazole scaffold is a well-established pharmacophore in the development of antiparasitic agents. Derivatives have shown efficacy against a variety of protozoan parasites, including Leishmania, Trypanosoma, and Plasmodium species.

Quantitative Antiparasitic Data

The table below highlights the in vitro activity of some 5-nitrobenzimidazole derivatives against different parasites.

| Compound ID/Description | Parasite | Assay | IC₅₀ (µM) | Reference |

| Quinoline-5-nitroimidazole hybrid | Plasmodium falciparum (K1, pyrimethamine-resistant) | Not Specified | <0.654 - 6.31 (nM) | [12] |

| 2-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole derivative (54a) | Leishmania donovani (amastigotes) | Not Specified | <1 | [12] |

| 2-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole derivative (54b) | Leishmania donovani (amastigotes) | Not Specified | <1 | [12] |

| 2-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole derivative (54g) | Leishmania donovani (amastigotes) | Not Specified | <1 | [12] |

| Benzimidazole derivative K1 (3-Cl phenyl) | Leishmania major (promastigotes) | Not Specified | 0.6787 (µg/mL) | [13] |

| Amphotericin B (Reference drug) | Leishmania major (promastigotes) | Not Specified | 0.2742 (µg/mL) | [13] |

Experimental Protocol: In Vitro Antileishmanial Assay (Promastigote Viability)

This protocol outlines a method for assessing the activity of compounds against the promastigote stage of Leishmania species.

-

Parasite Culture: Culture Leishmania promastigotes in a suitable medium (e.g., RPMI-1640 supplemented with fetal calf serum) until they reach the logarithmic growth phase.

-

Assay Setup: In a 96-well microtiter plate, add 100 µL of the parasite suspension to each well.[13]

-

Compound Addition: Add serial dilutions of the test compounds to the wells. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 26°C) for a specified period (e.g., 72 hours).

-

Viability Assessment: Assess parasite viability using a method such as the MTT assay, Resazurin reduction, or by direct counting using a hemocytometer.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value. The selectivity index (SI), which is the ratio of the cytotoxic concentration against a mammalian cell line (CC₅₀) to the antiparasitic IC₅₀, is often calculated to assess the compound's therapeutic potential.[13]

Conclusion

The 5-nitrobenzimidazole scaffold continues to be a highly valuable framework in medicinal chemistry. The diverse biological activities, including potent anticancer, antimicrobial, and antiparasitic effects, underscore the therapeutic potential of its derivatives. The ability to modify the core structure at various positions allows for the fine-tuning of activity and selectivity. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers engaged in the discovery and development of novel 5-nitrobenzimidazole-based therapeutic agents. Further investigations into their mechanisms of action and in vivo efficacy are warranted to translate these promising in vitro findings into clinical applications.

References

- 1. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives – Oriental Journal of Chemistry [orientjchem.org]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. texaschildrens.org [texaschildrens.org]

- 7. broadpharm.com [broadpharm.com]

- 8. 5-Nitroimidazole derivatives as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. ibg.kit.edu [ibg.kit.edu]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 12. mdpi.com [mdpi.com]

- 13. Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques | MDPI [mdpi.com]

5-Nitro-2-benzimidazolinone: A Comprehensive Technical Guide for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-2-benzimidazolinone is a key chemical intermediate with significant applications in the pharmaceutical industry. Its benzimidazole core structure is a prevalent motif in a variety of bioactive molecules. This technical guide provides an in-depth overview of the synthesis, chemical properties, and critical role of this compound as a precursor in the synthesis of prominent pharmaceutical agents.

Chemical and Physical Properties

This compound is a yellow to brown powder.[1] A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 93-84-5 | [1] |

| Molecular Formula | C₇H₅N₃O₃ | [1] |

| Molecular Weight | 179.13 g/mol | |

| Melting Point | >300 °C (decomposes) | |

| Appearance | Yellow to brown powder | [1] |

| Solubility | Insoluble in water |

Synthesis of this compound

The primary industrial synthesis of this compound involves the nitration of 2-benzimidazolinone. A well-established method utilizes nitric acid in an aqueous medium, which offers high yield and purity.

Experimental Protocol: Nitration of 2-Benzimidazolinone

This protocol is adapted from a patented industrial process.

Materials:

-

2-Benzimidazolinone

-

Concentrated Nitric Acid (68%)

-

Water

-

Ice

Procedure:

-

In a reaction vessel equipped with a stirrer and cooling system, prepare a dilute nitric acid solution by adding a calculated amount of concentrated nitric acid to water. The final concentration of nitric acid should be in the range of 10-45% by weight.

-

Cool the nitric acid solution to 20-30°C.

-

Slowly add 2-benzimidazolinone to the stirred nitric acid solution. The molar ratio of nitric acid to 2-benzimidazolinone should be between 2:1 and 4:1.

-

Control the temperature of the reaction mixture between 20°C and 100°C. A typical procedure involves maintaining the temperature at 30-80°C for several hours.

-

After the reaction is complete (monitored by TLC), the precipitated this compound is collected by filtration.

-

The solid product is washed with water until the filtrate is neutral.

-

The product is dried under vacuum to yield this compound as a yellow to brown powder.

Expected Yield: 96-98%

Role as a Pharmaceutical Intermediate

This compound is a crucial precursor for the synthesis of 5-Amino-2-benzimidazolinone, a versatile intermediate in the production of various pharmaceuticals. The reduction of the nitro group to an amino group is a key transformation that opens up avenues for further molecular elaboration.

Synthesis of 5-Amino-2-benzimidazolinone

The reduction of this compound is typically achieved through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of this compound

Materials:

-

This compound

-

Palladium on Carbon (Pd/C) catalyst (5-10%)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas

Procedure:

-

In a hydrogenation reactor, suspend this compound in ethanol.

-

Add the Pd/C catalyst to the suspension. The catalyst loading is typically 1-5% by weight of the substrate.

-

Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

-

Introduce hydrogen gas into the reactor to a pressure of 1-1.5 MPa.

-

Heat the reaction mixture to 60-100°C with vigorous stirring.

-

Monitor the reaction progress by monitoring hydrogen uptake or by TLC.

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

The filtrate, containing the dissolved product, is concentrated under reduced pressure.

-

The resulting solid is recrystallized from a suitable solvent to yield pure 5-Amino-2-benzimidazolinone.

Application in the Synthesis of Marketed Drugs

The derivative, 5-Amino-2-benzimidazolinone, serves as a key building block in the synthesis of several important drugs, including the antihypertensive agent Telmisartan and the inotropic agent Pimobendan.

Synthesis Pathway to a Benzimidazole Core for Telmisartan

Telmisartan is an angiotensin II receptor blocker. Its synthesis involves the construction of a substituted benzimidazole backbone. 5-Amino-2-benzimidazolinone can be utilized as a starting material to construct a similar core structure. A generalized synthetic pathway is illustrated below.

References

Solubility Profile of 5-Nitro-2-benzimidazolinone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Nitro-2-benzimidazolinone, a key intermediate in the synthesis of various pharmacologically active compounds and functional materials. Due to the limited availability of publicly accessible quantitative solubility data, this document focuses on providing a robust framework for researchers to determine and understand the solubility of this compound. It includes a detailed experimental protocol for solubility determination via the equilibrium shake-flask method, a structured table for data presentation, and visual diagrams to illustrate the experimental workflow and the significance of solubility in the drug development pipeline.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motif is a common scaffold in the design of novel therapeutic agents. The solubility of an active pharmaceutical ingredient (API) or its intermediates in various organic solvents is a critical physicochemical parameter that influences reaction kinetics, purification strategies, formulation development, and ultimately, bioavailability. A thorough understanding of the solubility profile of this compound is therefore essential for its effective utilization in research and development.

Quantitative Solubility Data

The following table is designed for the systematic recording of experimentally determined solubility data for this compound in a range of common organic solvents at various temperatures. Researchers are encouraged to populate this table with their own findings to build a comprehensive solubility profile.

| Solvent Name | Solvent Class | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Polar Protic Solvents | |||||

| Methanol | Alcohol | 25 | Equilibrium Shake-Flask | ||

| 40 | Equilibrium Shake-Flask | ||||

| Ethanol | Alcohol | 25 | Equilibrium Shake-Flask | ||

| 40 | Equilibrium Shake-Flask | ||||

| Isopropanol | Alcohol | 25 | Equilibrium Shake-Flask | ||

| 40 | Equilibrium Shake-Flask | ||||

| Polar Aprotic Solvents | |||||

| Acetone | Ketone | 25 | Equilibrium Shake-Flask | ||

| 40 | Equilibrium Shake-Flask | ||||

| Acetonitrile | Nitrile | 25 | Equilibrium Shake-Flask | ||

| 40 | Equilibrium Shake-Flask | ||||

| N,N-Dimethylformamide (DMF) | Amide | 25 | Equilibrium Shake-Flask | ||

| 40 | Equilibrium Shake-Flask | ||||

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 25 | Equilibrium Shake-Flask | ||

| 40 | Equilibrium Shake-Flask | ||||

| Non-Polar Solvents | |||||

| Toluene | Aromatic Hydrocarbon | 25 | Equilibrium Shake-Flask | ||

| 40 | Equilibrium Shake-Flask | ||||

| Hexane | Aliphatic Hydrocarbon | 25 | Equilibrium Shake-Flask | ||

| 40 | Equilibrium Shake-Flask |

Experimental Protocol: Equilibrium Shake-Flask Method for Solubility Determination

This section details a standard operating procedure for determining the equilibrium solubility of this compound in organic solvents.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance (± 0.1 mg)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Mobile phase for HPLC or solvent for UV-Vis analysis

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 40 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours. Preliminary experiments may be required to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Sample Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method. A pre-established calibration curve of known concentrations of this compound is required for this quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula, accounting for the dilution factor:

Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor × 100)

-

To calculate molar solubility (mol/L), use the molecular weight of this compound (179.13 g/mol ).

-

3.3. Data Reporting

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the equilibrium shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Role of Solubility in Drug Development

This diagram illustrates the logical relationship and critical importance of solubility at various stages of the drug development process.

Caption: The central role of solubility in drug development.

Conclusion

The solubility of this compound in organic solvents is a fundamental parameter that underpins its successful application in both synthetic chemistry and pharmaceutical development. While comprehensive quantitative data is not widely published, this technical guide provides researchers with the necessary framework to generate reliable and reproducible solubility data. The detailed experimental protocol for the equilibrium shake-flask method, coupled with the structured data table, will enable the systematic characterization of this important compound. The provided diagrams offer a clear visual representation of the experimental process and the critical role of solubility in the broader context of drug discovery and development. By following the methodologies outlined in this guide, researchers can build a robust understanding of the solubility profile of this compound, thereby facilitating its effective use in their scientific endeavors.

Spectroscopic and Synthetic Profile of 5-Nitro-2-benzimidazolinone: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Nitro-2-benzimidazolinone, tailored for researchers, scientists, and professionals in drug development. This document compiles available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols and a visualization of its synthetic pathway.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. It is important to note that while the mass spectrometry data is directly available for the target compound, the NMR and IR data have been inferred from closely related analogs, such as 5-nitrobenzimidazole and other substituted benzimidazole derivatives, due to the limited availability of specific experimental data for this compound in the public domain.

Table 1: 1H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~11.0 - 11.5 | Singlet (broad) | - | N-H (x2) |

| ~8.0 - 8.2 | Doublet | ~2.0 | H-4 |

| ~7.8 - 8.0 | Doublet of Doublets | ~8.5, 2.0 | H-6 |

| ~7.2 - 7.4 | Doublet | ~8.5 | H-7 |

Solvent: DMSO-d6

Table 2: 13C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~155 - 160 | C=O (C-2) |

| ~145 - 150 | C-5 |

| ~135 - 140 | C-3a |

| ~130 - 135 | C-7a |

| ~120 - 125 | C-6 |

| ~110 - 115 | C-4 |

| ~105 - 110 | C-7 |

Solvent: DMSO-d6

Table 3: IR Spectroscopic Data

| Wavenumber (cm-1) | Intensity | Assignment |

| 3300 - 3100 | Strong, Broad | N-H Stretching |

| ~1700 | Strong | C=O Stretching |